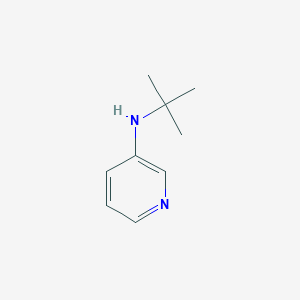

N-tert-butylpyridin-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

163276-85-5 |

|---|---|

Molekularformel |

C9H14N2 |

Molekulargewicht |

150.22 g/mol |

IUPAC-Name |

N-tert-butylpyridin-3-amine |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)11-8-5-4-6-10-7-8/h4-7,11H,1-3H3 |

InChI-Schlüssel |

YZGSLXOROFAIBM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC1=CN=CC=C1 |

Kanonische SMILES |

CC(C)(C)NC1=CN=CC=C1 |

Synonyme |

3-Pyridinamine,N-(1,1-dimethylethyl)-(9CI) |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N Tert Butylpyridin 3 Amine and Its Derivatives

Direct Synthesis Approaches to Pyridin-3-amines

Direct synthesis strategies focus on constructing the pyridin-3-amine skeleton and subsequently introducing the N-tert-butyl group.

Functionalization of Pyridine (B92270) Rings for Amine Incorporation

The direct introduction of an amino group at the 3-position of an unsubstituted pyridine ring is challenging due to the electronic nature of the pyridine nucleus, which is generally unreactive towards nucleophilic substitution. Electrophilic amination is also difficult and often leads to mixtures of isomers. Therefore, functionalization of the pyridine ring is typically a prerequisite for the introduction of the amine group.

One common strategy involves the Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide). This reaction is carried out by treating nicotinamide with sodium hypobromite, which is generated in situ from bromine and sodium hydroxide. nih.gov

Alkylation Strategies for N-tert-butyl Group Installation

Once 3-aminopyridine (B143674) is obtained, the installation of the tert-butyl group can be achieved through several methods.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.org It can be employed to couple a 3-halopyridine (e.g., 3-bromopyridine) with tert-butylamine (B42293). The reaction typically utilizes a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a suitable phosphine (B1218219) ligand, like (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a base, such as sodium tert-butoxide (NaOtBu). chemspider.comacsgcipr.org The choice of ligand and reaction conditions is crucial to achieve good yields and avoid side reactions. wikipedia.org

Reductive Amination: This method involves the reaction of a pyridine-3-carbaldehyde with tert-butylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride. nih.gov This approach offers a direct way to form the N-tert-butyl bond.

Direct alkylation of 3-aminopyridine with tert-butyl halides is generally not favored due to the steric hindrance of the tert-butyl group and the potential for competing alkylation at the pyridine ring nitrogen.

Development of Regioselective Synthesis Routes

Achieving regioselectivity in the synthesis of substituted pyridin-3-amines is a key challenge. One approach involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring, facilitating nucleophilic substitution, particularly at the 2- and 4-positions. However, methods have been developed for the regioselective amination of 3,5-disubstituted pyridine N-oxides, which can provide a route to 3-aminopyridine derivatives. nih.govresearchgate.net

Synthesis via Precursor Transformation

An alternative strategy involves the synthesis of a pyridine ring already bearing a suitable functional group at the 3-position, which can then be converted into the desired amino group.

Reduction of Nitro- or Halopyridine Precursors

Reduction of 3-Nitropyridine (B142982): The reduction of 3-nitropyridine is a common and effective method for the synthesis of 3-aminopyridine. orgsyn.org Various reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a widely used method. chemicalbook.com Other reducing systems include metals in acidic media, such as zinc and hydrochloric acid. orgsyn.org More recently, flow catalysis methods using sodium borohydride (B1222165) in the presence of a palladium catalyst have been developed for the efficient reduction of nitroaromatics to amines under ambient conditions. semanticscholar.org

| Precursor | Reagent/Catalyst | Solvent | Temperature | Yield (%) |

| 2-Chloro-3-nitropyridine | 10% Pd/C, H₂ | Methanol | 20°C | 100 |

Amination of 3-Halopyridines: 3-Halopyridines, such as 3-bromopyridine (B30812), can serve as precursors to 3-aminopyridine through nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed amination reactions. For instance, heating 3-bromopyridine with aqueous ammonia (B1221849) in the presence of a copper catalyst can yield 3-aminopyridine. orgsyn.org The Buchwald-Hartwig amination, as mentioned earlier, is also a highly effective method for the amination of 3-halopyridines with various amines, including tert-butylamine. nih.gov

Deoxygenation of Pyridine N-oxides to Aminopyridines

Pyridine N-oxides are versatile intermediates in pyridine chemistry. arkat-usa.org The N-oxide group activates the pyridine ring to both electrophilic and nucleophilic attack. This property can be exploited for the synthesis of aminopyridines.

A strategy involves the introduction of an amino group onto the pyridine N-oxide ring, followed by deoxygenation. For instance, the regioselective amination of substituted pyridine N-oxides can be achieved. nih.govthieme-connect.com Following the amination step, the N-oxide functionality can be removed through deoxygenation. A variety of reagents can be used for this purpose, including palladium-catalyzed transfer oxidation using trialkylamines. organic-chemistry.org

This two-step sequence of amination followed by deoxygenation provides a valuable route to aminopyridines that may not be easily accessible through other methods.

Stereoselective Synthesis of N-tert-butylpyridin-3-amine Analogues

The introduction of chirality into analogues of this compound is of significant interest for pharmaceutical applications. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer.

A powerful strategy for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. Among these, N-tert-butylsulfinamide has emerged as a highly versatile and reliable chiral auxiliary. nih.goviupac.org

The general approach involves the condensation of enantiomerically pure (R)- or (S)-N-tert-butylsulfinamide with a carbonyl compound, such as a pyridyl aldehyde or ketone, to form the corresponding N-tert-butylsulfinyl imine. researchgate.netresearchgate.net The chiral sulfinyl group then directs the nucleophilic addition to one of the two faces of the C=N double bond, establishing a new stereocenter with high diastereoselectivity. Subsequent acidic cleavage of the sulfinyl group affords the desired chiral primary amine. researchgate.net

While specific examples detailing the synthesis of chiral analogues of this compound using this method are not extensively documented in readily available literature, the principle can be applied to the synthesis of chiral amines bearing a pyridine moiety. For instance, the reaction of a 3-formylpyridine derivative with N-tert-butylsulfinamide would yield the corresponding sulfinylimine. Nucleophilic addition of a tert-butyl nucleophile (e.g., tert-butylmagnesium chloride) to this imine, followed by removal of the auxiliary, would theoretically produce a chiral aminopyridine derivative.

The high degree of stereocontrol is attributed to the formation of a six-membered ring transition state where the nucleophile's metal cation chelates to both the nitrogen and oxygen atoms of the sulfinyl group, minimizing steric interactions and directing the nucleophile to a specific face of the imine. nih.gov

The control of diastereoselectivity and enantioselectivity is paramount in stereoselective synthesis. In the context of using N-tert-butylsulfinyl imines, the choice of the enantiomer of the auxiliary—either (R) or (S)—determines the absolute configuration of the newly formed stereocenter. This allows for predictable access to either enantiomer of the target amine.

The diastereoselectivity of the nucleophilic addition is often very high, frequently exceeding 90% diastereomeric excess (d.e.). This is due to the strong directing effect of the bulky and chiral tert-butylsulfinyl group. nih.gov The choice of reaction conditions, such as solvent and temperature, can also influence the level of stereocontrol.

The following table illustrates the typical high diastereoselectivity achieved in the addition of organometallic reagents to N-tert-butylsulfinyl imines, which serves as a model for the potential synthesis of chiral this compound analogues.

Table 1: Diastereoselective Addition of Nucleophiles to N-tert-butylsulfinyl Imines (Illustrative Examples)

| Imine Substrate | Nucleophile | Diastereomeric Ratio (d.r.) |

|---|---|---|

| (R)-N-(benzylidene)-2-methylpropane-2-sulfinamide | MeMgBr | 98:2 |

| (R)-N-(benzylidene)-2-methylpropane-2-sulfinamide | EtMgBr | 97:3 |

| (R)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | PhMgBr | 96:4 |

| (R)-N-(furan-2-ylmethylene)-2-methylpropane-2-sulfinamide | VinylMgBr | 95:5 |

Note: This table presents generalized data for analogous reactions to demonstrate the principle, as specific data for pyridin-3-yl substrates was not found.

Advanced Synthetic Techniques and Emerging Methodologies

Modern organic synthesis is continually evolving, with a focus on efficiency, sustainability, and the development of novel bond-forming reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it represents a key methodology for the synthesis of aryl and heteroaryl amines, including this compound. wikipedia.orgacs.org This reaction typically involves the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. acsgcipr.org

The synthesis of this compound can be achieved by coupling a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) with tert-butylamine. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos often providing excellent results for challenging substrates like aminopyridines. nih.govresearchgate.net The base, typically a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), plays a critical role in the catalytic cycle. libretexts.org

The general catalytic cycle involves:

Oxidative addition of the 3-halopyridine to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by the base to form a palladium amide complex.

Reductive elimination from the palladium amide complex to yield the desired this compound and regenerate the Pd(0) catalyst. wikipedia.org

The following table summarizes representative conditions for the Buchwald-Hartwig amination of halo-heterocycles, illustrating the parameters that would be relevant for the synthesis of this compound.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Halides

| Heteroaryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-Pd G3 | LiHMDS | Toluene | 95 |

| 4-Chlorotoluene | Morpholine | (SIPr)Pd(methallyl)Cl | LiHMDS | THF | 95 |

| 4-n-Butylbromobenzene | Trifluoroethylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | >98 |

| 2-Chloropyrazine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 88 |

Note: This table includes data from similar systems to illustrate the reaction's applicability. nih.govrsc.orgresearchgate.netnih.gov Specific yield for the direct synthesis of this compound under these exact conditions would require experimental verification.

Green chemistry principles encourage the development of synthetic methods that are environmentally benign, reducing waste and avoiding the use of hazardous materials. While direct microbial synthesis of this compound is not yet established, biocatalytic and enzymatic methods are emerging as powerful green alternatives for the synthesis of chiral amines and aminopyridine precursors.

One relevant approach is the use of enzymes such as phenylalanine ammonia-lyases (PALs) for the hydroamination of acrylic acid derivatives. researchgate.net For example, a pyridylacrylic acid can be converted to the corresponding l-pyridylalanine with high conversion and excellent enantioselectivity using a PAL from Anabaena variabilis. This enzymatic approach provides a green route to chiral aminopyridine derivatives.

Another strategy involves the use of enzyme cascades. For instance, a galactose oxidase (GOase) can oxidize an amino alcohol to the corresponding aldehyde, which then cyclizes to a cyclic imine. This intermediate can then be stereoselectively reduced by an imine reductase (IRED) to yield an enantiopure cyclic amine, such as a protected 3-aminopiperidine. rsc.org Such multi-enzyme, one-pot systems operate under mild, aqueous conditions and represent a significant advancement in green synthesis.

These biocatalytic principles, while not yet applied directly to this compound, highlight a promising future direction for the sustainable and stereoselective synthesis of aminopyridine derivatives. The development of novel enzymes with tailored substrate specificities could one day enable the direct enzymatic amination of pyridine rings.

Reactivity and Chemical Transformations of N Tert Butylpyridin 3 Amine

Fundamental Reaction Pathways

The reactivity of N-tert-butylpyridin-3-amine is governed by the interplay of its constituent functional groups: the pyridine (B92270) ring and the exocyclic secondary amine. The pyridine ring's nitrogen atom imparts a degree of electron deficiency to the aromatic system, while the N-tert-butylamino group acts as an electron-donating substituent. This dynamic influences the compound's behavior in a variety of chemical transformations.

Nucleophilic Reactivity of the Exocyclic Amine Nitrogen

The exocyclic amine nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, its reactivity is significantly modulated by both electronic and steric factors. The tert-butyl group is a bulky substituent that sterically hinders the approach of electrophiles to the nitrogen atom. This steric hindrance can decrease the rate of reaction compared to less hindered amines.

In reactions such as alkylation with alkyl halides, the exocyclic nitrogen can act as a nucleophile to form a new C-N bond. However, due to the steric bulk, these reactions may require more forcing conditions compared to the alkylation of simpler secondary amines. The reaction proceeds via a standard SN2 mechanism where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary ammonium (B1175870) salt. Subsequent deprotonation yields the tertiary amine. This process can, in principle, continue to form a quaternary ammonium salt if the resulting tertiary amine is still sufficiently nucleophilic and sterically accessible. msu.edulibretexts.orgyoutube.comchemguide.co.uk

Table 1: Factors Influencing Nucleophilicity of the Exocyclic Amine

| Factor | Effect of tert-butyl group | Consequence on Reactivity |

|---|---|---|

| Steric Hindrance | High | Decreases reaction rates with electrophiles. |

| Electronic Effect | Electron-donating | Increases electron density on the nitrogen atom, enhancing basicity and intrinsic nucleophilicity. |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is directed by two main influences: the deactivating effect of the ring nitrogen and the activating effect of the amino group. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene (B151609) and generally directs incoming electrophiles to the 3-position (meta to the nitrogen). libretexts.orguoanbar.edu.iqquora.com

However, the N-tert-butylamino group at the 3-position is a powerful activating group and is ortho, para-directing. Therefore, it directs incoming electrophiles to the 2, 4, and 6-positions. The ultimate regiochemical outcome of an EAS reaction depends on the balance of these directing effects and the reaction conditions.

The likely positions for electrophilic attack are positions 2, 4, and 6.

Position 2: Ortho to the activating amino group and ortho to the deactivating ring nitrogen.

Position 4: Para to the activating amino group and meta to the deactivating ring nitrogen.

Position 6: Ortho to the activating amino group and meta to the deactivating ring nitrogen.

Given the strong activating nature of the amino group, substitution is expected to occur at one of these positions rather than at position 5. Steric hindrance from the bulky tert-butyl group may disfavor attack at the 2-position. Therefore, electrophilic substitution is most likely to occur at the 4- and 6-positions.

| 6 | Activating (ortho) | Deactivating (meta) | Favorable |

Oxidation Reactions and Formation of N-oxides

This compound has two nitrogen atoms that can be oxidized: the pyridine ring nitrogen and the exocyclic secondary amine nitrogen. The oxidation of 3-aminopyridine (B143674) derivatives with peroxy acids, such as peroxomonosulfuric acid, has been studied. researchgate.net The reaction typically involves the nucleophilic attack of a nitrogen atom on an electrophilic oxygen atom of the oxidant. researchgate.net

The exocyclic amino nitrogen is generally more basic and more nucleophilic than the pyridine nitrogen. Consequently, it is expected to be more readily oxidized. Oxidation of secondary amines can lead to a variety of products, including hydroxylamines.

Alternatively, the pyridine nitrogen can be oxidized to form an N-oxide. Selective N-oxidation of the pyridine ring in the presence of a more reactive amino group can be challenging. However, it can sometimes be achieved by protonating the more basic exocyclic amine with a strong acid. The resulting ammonium salt is deactivated towards oxidation, allowing the less basic pyridine nitrogen to be oxidized preferentially.

A study on the oxidation of 3-aminopyridine with peroxomonophosphoric acid resulted in the formation of 3,3′-azoxypyridine, indicating a complex reaction pathway. chemicalbook.com Another study using pulse radiolysis showed that 3-aminopyridine reacts readily with hydroxyl radicals, primarily through addition to the pyridine ring. doi.org

Reduction Reactions and their Products

The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative. This transformation typically requires catalytic hydrogenation under pressure or the use of strong reducing agents.

For instance, the reduction of 3-aminopyridine with samarium diiodide (SmI₂) in the presence of water has been shown to yield a mixture of 1,2,3,6-tetrahydropyridine (B147620) and 3-aminopiperidine. clockss.org This indicates that both partial and full reduction of the ring are possible. In contrast, the reduction of 2- and 4-aminopyridines under the same conditions resulted in the elimination of the amino group to afford piperidine. clockss.org This suggests that the 3-amino substituent is retained during the reduction of the pyridine ring. The electrochemical reduction of 3-nitropyridines in acidic solution is another method to produce 3-aminopyridines. google.com

Table 3: Potential Reduction Products of this compound

| Reagent/Method | Potential Product(s) | Comments |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd) | N-tert-butylpiperidin-3-amine | Complete saturation of the pyridine ring. |

This compound as a Catalyst in Organic Transformations

Aminopyridine derivatives are widely used as nucleophilic catalysts in a variety of organic transformations. The catalytic activity stems from the basicity and nucleophilicity of the nitrogen atoms. In this compound, both the pyridine nitrogen and the exocyclic amine nitrogen can potentially participate in catalytic cycles. The bulky tert-butyl group can also play a crucial role in conferring selectivity to catalytic processes.

Catalytic Role in C-N and C-C Bond Forming Reactions

This compound can serve as a ligand for transition metals in cross-coupling reactions that form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The pyridine nitrogen is a good coordinating atom for metals like palladium, ruthenium, and copper, which are commonly used in these reactions. organic-chemistry.orgnih.govresearchgate.netnih.gov

In palladium-catalyzed reactions such as the Buchwald-Hartwig amination for C-N bond formation, aminopyridine-based ligands can be effective. uwindsor.caorganic-chemistry.orgmdpi.com The steric and electronic properties of the ligand are critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps. The electron-donating tert-butyl group on this compound can increase the electron density on the metal center, which may facilitate the oxidative addition step. The steric bulk can also influence the coordination sphere of the metal, potentially leading to higher selectivity and preventing the formation of undesired byproducts.

Similarly, in C-C bond-forming reactions like the Suzuki-Miyaura or Sonogashira couplings, this compound could act as a ligand to stabilize the palladium catalyst and promote the reaction. The steric hindrance provided by the tert-butyl group may favor selective mono-substitution in cross-coupling reactions.

Beyond its role as a ligand, the basic nature of this compound allows it to function as an organocatalyst, for example, by activating substrates through deprotonation or hydrogen bonding. Aminopyridines have been explored as organocatalysts for various reactions, and the specific substitution pattern in this compound could lead to unique catalytic properties. acs.orgchemrxiv.org

Table 4: Potential Catalytic Applications of this compound

| Reaction Type | Plausible Role of this compound | Key Features |

|---|---|---|

| Buchwald-Hartwig Amination | Ligand for Palladium Catalyst | Pyridine nitrogen coordinates to Pd; tert-butyl group influences electronics and sterics. |

| Suzuki-Miyaura Coupling | Ligand for Palladium Catalyst | Stabilizes the active Pd(0) species; steric bulk may enhance selectivity. |

| Acyl Transfer Reactions | Nucleophilic Organocatalyst | Pyridine nitrogen acts as a nucleophile to form a reactive acylpyridinium intermediate. |

Application in Lewis Acid-Catalyzed Processes

While the pyridine ring and the exocyclic amine group both possess lone pairs of electrons, making them Lewis bases, the significant steric bulk of the tert-butyl group adjacent to the amino nitrogen influences how this compound interacts with Lewis acids. In Lewis acid-catalyzed processes, sterically hindered pyridines are often employed not as primary reactants but as non-nucleophilic bases or catalyst modifiers. acs.orgvander-lingen.nl Their function is to scavenge protons or coordinate to a Lewis acidic center, thereby modulating the catalyst's activity or preventing undesired side reactions, without competing as a nucleophile.

The interaction of sterically hindered pyridines with Lewis acids can range from the formation of classical adducts to "frustrated Lewis pairs" (FLPs), where the steric bulk prevents direct bond formation between the Lewis acid and base, leading to unique reactivity. acs.org For instance, the reaction of 2-tert-butylpyridine (B1266198) with the strong Lewis acid B(C₆F₅)₃ showed no evidence of adduct formation due to steric hindrance. acs.org Although this compound has its bulky substituent on the exocyclic nitrogen, this still creates a sterically encumbered environment around the pyridine nitrogen.

This steric shielding allows this compound to serve a specific role in reactions catalyzed by Lewis acids like TiCl₄ or Zn(OTf)₂. rsc.orgnih.gov By coordinating to the Lewis acidic metal center, it can temper the acid's reactivity or, by acting as a proton trap, it can facilitate reactions that are sensitive to acidic conditions. For example, in copper-catalyzed asymmetric alkylations of alkenyl pyridines, a Lewis acid is used to enhance the reactivity of the pyridine substrate; a hindered base could potentially be used to buffer the reaction medium. nih.gov The utility of this compound in such systems lies in its ability to be a base without being a competing nucleophile, a critical feature for maintaining high selectivity in complex transformations.

Contributions to Cross-Dehydrogenative Coupling Reactions of Amines

Cross-dehydrogenative coupling (CDC) represents a powerful strategy in organic synthesis, forming C-C or C-X bonds through the formal removal of a hydrogen molecule from two different C-H or C-H/X-H bonds. uea.ac.ukrsc.org Amines are common substrates in these reactions, which typically proceed under oxidative conditions using metal catalysts (e.g., copper, iron, palladium) or metal-free oxidants. thieme-connect.deresearchgate.netnih.gov

The general mechanism for the CDC of an amine involves the initial oxidation of the nitrogen atom to generate a reactive intermediate, such as a nitrogen-centered radical or an iminium ion. This electrophilic species is then intercepted by a nucleophilic coupling partner, often an electron-rich arene or another C-H bond. thieme-connect.de

This compound is a suitable candidate for participating in CDC reactions as the amine component. The N-H bond can be oxidized to initiate the coupling cascade. For example, in a hypothetical CDC reaction with an electron-rich arene like 1,3,5-trimethoxybenzene, a copper or iron catalyst could oxidize the this compound. thieme-connect.de This would generate a pyridyl-substituted iminium ion intermediate, which would then undergo electrophilic aromatic substitution with the arene to form a new C-C bond, followed by re-aromatization. The reaction would be driven by an oxidant such as tert-butyl hydroperoxide or oxygen. thieme-connect.de The steric bulk of the tert-butyl group would likely influence the regioselectivity of the coupling, potentially directing the incoming nucleophile to a less hindered position.

Reaction Mechanism Investigations

Understanding the detailed reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new synthetic methodologies. This involves identifying key intermediates and transition states, studying reaction kinetics, and evaluating the profound influence of its structural features, particularly the tert-butyl group.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms often relies on a combination of experimental evidence and computational studies to characterize transient species like intermediates and transition states. mdpi.commdpi.comnih.gov For reactions involving this compound, several types of intermediates can be postulated based on established amine and pyridine chemistry.

In oxidative reactions, such as dehydrogenative couplings, the initial step is often a single-electron transfer from the amine nitrogen to an oxidant or metal catalyst, forming a radical cation intermediate. This species can then deprotonate to yield a nitrogen-centered radical. Alternatively, a two-electron oxidation, possibly preceded by N-H deprotonation, can lead to an electrophilic iminium ion or a related species. thieme-connect.de Theoretical studies on amine-catalyzed reactions have shown that intermediates like enamines can be involved, and their subsequent reactions proceed through well-defined transition states, such as a half-chair conformation in aldol (B89426) reactions. nih.gov

Computational density functional theory (DFT) studies on related systems, such as the pyrolysis of amine oxides, have been used to locate and characterize the geometry of cyclic transition states. unl.edu For a hypothetical reaction of this compound, DFT calculations could model the energy profile, revealing the structures of key intermediates and the transition states connecting them. For example, in a Lewis acid-base interaction, calculations could differentiate between a stable, covalently bonded adduct and a higher-energy frustrated Lewis pair, providing insight into the system's reactivity. acs.org The transition state for any reaction at the amine or the adjacent pyridine ring would be significantly influenced by the steric profile of the tert-butyl group, which would raise the energy of sterically congested pathways.

Role of Steric Hindrance from the tert-Butyl Group on Reaction Pathways

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry, and its presence on the amino nitrogen of this compound exerts a profound influence on the molecule's reactivity. rsc.org This steric hindrance can affect reaction rates, selectivity (regio- and stereo-), and even the fundamental nature of reaction pathways.

Reduced Nucleophilicity and Basicity: Steric hindrance directly shields the lone pairs on both the amino and pyridine nitrogens, impeding their ability to act as nucleophiles or bases. thieme-connect.comresearchgate.net While the tert-butyl group is electron-donating, which electronically increases basicity, the steric effect often dominates, particularly with bulky Lewis acids or electrophiles. This phenomenon is well-documented for hindered bases like 2,6-di-tert-butylpyridine, which can act as a proton scavenger but is a very poor nucleophile. acs.org This "non-nucleophilic" character is a direct consequence of steric hindrance around the basic center.

Control of Regioselectivity: The bulk of the tert-butyl group can direct incoming reagents to attack less hindered positions on the molecule. In a potential electrophilic substitution on the pyridine ring, the tert-butylamino group would direct an incoming electrophile, but the steric bulk would disfavor attack at the adjacent C-2 and C-4 positions, potentially favoring the C-6 position.

Influence on Reaction Mechanisms: Steric crowding can favor certain mechanistic pathways over others. For example, in elimination reactions of quaternary ammonium salts, bulky groups favor the Hofmann elimination pathway (formation of the least substituted alkene) because the base is forced to abstract a proton from the most accessible, least sterically hindered β-carbon. libretexts.org Similarly, for this compound, reactions that require a sterically unencumbered approach to the nitrogen atom will be significantly slower than for less hindered analogues. This steric repulsion can decrease the reactivity of a nitrogen atom by up to 10 orders of magnitude. researchgate.net

The following table summarizes the impact of steric hindrance on key chemical properties, comparing a non-hindered amine with a sterically hindered one.

| Property/Reaction | Effect of Steric Hindrance (e.g., tert-Butyl Group) | Rationale |

|---|---|---|

| Nucleophilicity | Decreased | Physical blockage prevents the lone pair from attacking an electrophilic center. researchgate.net |

| Lewis Basicity | Decreased (towards bulky Lewis acids) | Steric repulsion prevents the formation of a stable Lewis acid-base adduct. acs.org |

| Reaction Rate (SN2) | Decreased | The transition state is sterically congested and thus higher in energy. |

| Regioselectivity | Enhanced | Directs attack to less sterically encumbered sites on the molecule. |

Isotopic Labeling Studies in Mechanistic Analysis

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive insights into reaction mechanisms. nih.govwikipedia.org By replacing an atom (e.g., ¹H, ¹²C, ¹⁴N) with one of its heavier isotopes (e.g., ²H (D), ¹³C, ¹⁵N), chemists can follow the labeled atom's journey from reactant to product. researchgate.net While specific isotopic labeling studies on this compound are not prominently reported, the application of these methods can be readily described.

Deuterium Labeling and the Kinetic Isotope Effect (KIE): To investigate whether the N-H bond is broken in the rate-determining step of a reaction, one could synthesize the N-deuterated analogue, this compound-d₁. If the rate of the reaction with the deuterated compound is significantly slower than with the non-deuterated compound (a primary KIE is observed), it provides strong evidence that the N-H bond is cleaved in the slowest step. This is a common method for studying mechanisms of oxidation and proton transfer. nih.gov

¹⁵N Labeling for Tracking Nitrogen: In complex rearrangements or coupling reactions where the nitrogen atom might migrate or be incorporated into a new ring system, using ¹⁵N-labeled this compound would allow its position in the final products to be unambiguously determined using mass spectrometry or ¹⁵N NMR spectroscopy. Recent advances have provided methods for the late-stage incorporation of ¹⁵N into pyridine rings via Zincke imine intermediates, a strategy that could potentially be adapted for isotopic exchange. nih.govchemrxiv.orgchemrxiv.org

¹³C Labeling to Elucidate Skeletal Rearrangements: If a reaction were to involve the cleavage or rearrangement of the tert-butyl group or the pyridine ring, selective ¹³C labeling at specific positions would allow the carbon skeleton's transformation to be tracked, clarifying the mechanistic pathway.

For instance, in a proposed oxidative amination reaction, if the mechanism is unclear, a crossover experiment could be performed using a 1:1 mixture of ¹⁵N-labeled this compound and an unlabeled, but structurally similar, amine. nih.gov Analysis of the product distribution would reveal whether the reaction is intermolecular or intramolecular, providing critical mechanistic detail.

Acid-Base Chemistry and Protonation Behavior of the Aminopyridine Moiety

The acid-base chemistry of this compound is fundamentally characterized by the presence of two basic nitrogen atoms: the sp²-hybridized nitrogen within the pyridine ring and the exocyclic sp³-hybridized amino nitrogen. The interplay of electronic and steric factors dictates the protonation behavior of this molecule.

Aminopyridines are organic compounds that contain both a pyridine ring and an amino group. The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² orbital, which is available for protonation. masterorganicchemistry.com Similarly, the nitrogen of the amino group has a lone pair of electrons, making it a potential site for accepting a proton. orgosolver.com Consequently, the protonation of this compound can theoretically occur at either of these two sites, leading to the formation of the corresponding pyridinium (B92312) or ammonium cation.

The relative basicity of the two nitrogen atoms is influenced by several factors, including hybridization and the electronic effects of the substituents. Generally, the lone pair on an sp³-hybridized nitrogen is less tightly held and therefore more available for donation than the lone pair on an sp²-hybridized nitrogen, which has more s-character. masterorganicchemistry.com However, in the case of 3-aminopyridine and its derivatives, the lone pair of the exocyclic amino group can participate in resonance with the aromatic pyridine ring, which delocalizes the electron density and reduces its basicity. Conversely, the lone pair on the ring nitrogen is not involved in the aromatic system. reddit.com

For 3-aminopyridine, experimental evidence indicates that protonation occurs predominantly at the ring nitrogen. mdpi.com This preference is attributed to the greater stability of the resulting pyridinium cation, where the positive charge is delocalized across the aromatic ring, compared to the ammonium cation where the charge is localized on the exocyclic nitrogen.

The introduction of a tert-butyl group at the amino nitrogen in this compound introduces two significant opposing effects:

Inductive Effect : The tert-butyl group is an electron-donating group (+I effect). chemistryguru.com.sgchemistrysteps.com It increases the electron density on the exocyclic nitrogen, which would be expected to enhance its basicity. This increased electron density can also be relayed through the aromatic ring, slightly increasing the basicity of the ring nitrogen as well. orgosolver.com

Steric Hindrance : The bulky tert-butyl group creates significant steric hindrance around the amino nitrogen. chemistryguru.com.sgvedantu.com This steric bulk can impede the approach of a proton, thereby kinetically and thermodynamically disfavoring protonation at this site. vedantu.com

Considering these factors, the protonation of this compound is expected to overwhelmingly favor the pyridine ring nitrogen. The steric hindrance from the tert-butyl group would make the approach to the amino nitrogen difficult, while the electronic stabilization of the resulting pyridinium ion remains a significant driving force.

The table below summarizes the relevant pKa values for comparison.

| Compound | pKa (Conjugate Acid) | Notes |

| 3-Aminopyridine | ~6.0 | Experimental value; protonation on ring nitrogen. mdpi.com |

| 5-(tert-Butyl)pyridin-3-amine (B572771) | 6.47 ± 0.20 | Predicted value; provides an estimate for this compound. lookchem.com |

In an acidic medium, this compound will exist predominantly as the N1-protonated pyridinium species. The equilibrium between the neutral molecule and its conjugate acid is pH-dependent, with the protonated form being favored in solutions where the pH is below the pKa of the compound. pressbooks.pub

N Tert Butylpyridin 3 Amine As a Ligand in Coordination Chemistry

Ligand Design Principles and Coordination Modes

The design of ligands is a cornerstone of coordination chemistry, as the ligand framework dictates the geometry, stability, and reactivity of the resulting metal complex. N-tert-butylpyridin-3-amine offers a versatile scaffold that can be employed in various coordination strategies.

Monodentate vs. Multidentate Coordination Strategies

As a standalone molecule, this compound typically acts as a monodentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring. The amine group's nitrogen is generally less basic and sterically shielded by the bulky tert-butyl group, making the pyridine nitrogen the preferred coordination site.

However, the this compound moiety can be incorporated into larger, more complex ligand architectures to create multidentate systems. For instance, it can be a part of pincer-type ligands, which are multidentate ligands that bind to a metal center in a meridional fashion. These pincer ligands, such as PCP (where P represents a phosphine (B1218219) donor and C is a central aryl backbone), can create a rigid and well-defined coordination sphere around the metal. nih.gov This approach has been utilized in the synthesis of titanium complexes, where the ligand framework enforces a specific geometry and enhances the stability of the complex. nih.govchemrxiv.orgchemrxiv.org The design of such multidentate ligands allows for greater control over the metal's coordination environment, which is crucial for catalytic applications. nih.govweebly.com

Electronic and Steric Influence of the this compound Moiety on Metal Centers

The this compound ligand exerts significant electronic and steric effects on a coordinated metal center, which are key to its utility in catalysis and materials science.

Electronic Effects: The tert-butyl group is a strong electron-donating group. This inductive effect increases the electron density on the pyridine ring, particularly on the nitrogen atom. Consequently, the pyridine nitrogen becomes a stronger σ-donor, enhancing its ability to coordinate with metal ions. This increased nucleophilicity can stabilize higher oxidation states of the metal center and influence the electronic properties of the resulting complex. The amine group further contributes to the electron-rich nature of the pyridine ring.

Steric Effects: The most prominent feature of this ligand is the bulky tert-butyl group. This group provides significant steric hindrance around the coordination site. This steric bulk is not a limitation but a design element that can be exploited to control the reactivity of the metal complex. For example, it can prevent the coordination of multiple ligands to the metal center, favoring the formation of specific stoichiometries. In catalysis, this steric hindrance can create a specific pocket around the active site, leading to enhanced regioselectivity and stereoselectivity by controlling the approach of substrates. The steric demands of the ligand can also influence the geometry of the final complex, favoring certain coordination numbers and arrangements. unizar.es

Complex Formation with Transition and Main Group Metals

The unique combination of electronic and steric properties of this compound and its derivatives makes them attractive ligands for a wide range of transition and main group metals. The synthesis of these complexes often involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent.

Synthesis and Characterization of Metal-N-tert-butylpyridin-3-amine Complexes (e.g., Manganese, Titanium, Copper)

Research has demonstrated the successful synthesis and characterization of complexes involving this compound or its structural analogs with various metals.

Manganese: Manganese(II) complexes have been synthesized using substituted pyridines like 4-tert-butylpyridine (B128874). mdpi.com For example, bis(4-tert-butylpyridinium)tetrachloromanganate(II) was prepared by reacting manganese(II) chloride with 4-tert-butylpyridine in a hydrochloric acid/ethanol solution. mdpi.com Characterization through single-crystal X-ray diffraction revealed a tetrahedral geometry for the [MnCl₄]²⁻ anion. mdpi.com Similarly, manganese(II) complexes with other tertiary amines have been synthesized and shown to form dimeric structures. rsc.org

Titanium: Titanium(III) and Ti(IV) complexes have been synthesized using pincer ligands that incorporate bulky tert-butyl groups, demonstrating the compatibility of this functionality with titanium centers. nih.govchemrxiv.orgchemrxiv.org For instance, the reaction of a lithium salt of a PCP pincer ligand featuring tert-butylphosphine groups with a titanium(IV) chloride precursor yields the corresponding titanium pincer complex. nih.gov These complexes have been characterized by X-ray crystallography and EPR spectroscopy. chemrxiv.orgchemrxiv.org Another example involves titanium(III) tris-anilide complexes, which are highly reactive and have been characterized by X-ray crystallography and NMR spectroscopy. rsc.orgresearchgate.net

Copper: Copper(II) complexes with tert-butyl-substituted pyridine ligands have been extensively studied. For instance, a dinuclear copper(II) complex with 4-tert-butylpyridine and azide (B81097) bridges, Cu₂(μ₁,₁-N₃)₂(t-Buty)₄₂, has been synthesized and characterized. The synthesis of a non-centrosymmetric copper(II) complex, (C₉H₁₄N)₂[CuCl₄], involving 4-tert-butylpyridinium cations has also been reported, with X-ray diffraction confirming a geometry for the [CuCl₄]²⁻ anion that is intermediate between tetrahedral and square planar. mdpi.com Furthermore, copper(II) complexes with the tridentate ligand 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine have been prepared and characterized using X-ray crystallography and UV-vis spectroscopy. rsc.orgresearchgate.net

The characterization of these complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction to determine the solid-state structure, NMR spectroscopy to probe the structure in solution, and IR spectroscopy to identify characteristic vibrational modes of the ligand and any other coordinated groups.

Influence of Ligand Geometry on Complex Stability and Reactivity

The geometry imposed by the this compound ligand and its derivatives has a profound impact on the stability and reactivity of the resulting metal complexes.

The steric bulk of the tert-butyl group can enforce specific coordination geometries. For example, in square planar or octahedral complexes, the bulky group can influence the orientation of other ligands and create a protected environment around the metal. This can enhance the thermal stability of the complex by preventing decomposition pathways that involve intermolecular interactions.

The rigidity of multidentate ligands incorporating the this compound moiety, such as pincer ligands, leads to highly stable complexes. The chelate effect, where a multidentate ligand forms multiple bonds to a single metal center, significantly increases the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands. This enhanced stability is crucial for catalysts, as it prevents ligand dissociation under reaction conditions, which could lead to deactivation.

The geometry also directly influences reactivity. The steric hindrance can control substrate access to the catalytic site, leading to selectivity. For instance, by blocking certain coordination sites, the ligand can promote the formation of a specific reactive intermediate. In titanium complexes with pincer ligands, the defined geometry provides a stable platform for catalytic transformations. nih.gov Similarly, the geometry of copper complexes influences their magnetic properties and their potential as catalysts.

Role of this compound Ligands in Catalytic Systems

Ligands based on the this compound scaffold are valuable in the design of homogeneous catalysts. Their tunable steric and electronic properties allow for the optimization of catalyst performance in various organic transformations.

While specific catalytic applications for this compound itself are not extensively documented in the provided search results, the principles derived from related structures, particularly those with tert-butyl pyridine moieties, highlight their potential. The combination of a sterically demanding group and an electron-rich pyridine ring is a known strategy for developing efficient catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com The bulky ligand can promote the reductive elimination step, which is often the product-forming step in the catalytic cycle, and stabilize the low-valent metal species that are active in the catalytic cycle.

Furthermore, metal complexes with related terpyridine ligands, which also feature pyridine donors, have been shown to be active in a variety of catalytic reactions, including hydrofunctionalization and C-C bond formation. nih.gov The steric and electronic properties of substituents on the terpyridine backbone, such as tert-butyl groups, are known to significantly modulate the catalytic activity and selectivity of the corresponding metal complexes. rsc.orgresearchgate.net For instance, manganese complexes with nitrogen-containing ligands have been explored as catalysts for oxidation reactions. researchgate.net Titanium pincer complexes have been investigated as catalysts for polymerization reactions. nih.gov The strategic placement of bulky groups like tert-butyl on the ligand framework is a key design element in achieving high catalytic efficiency and selectivity.

Below is a table summarizing representative metal complexes with ligands containing tert-butyl pyridine-like fragments and their characterization.

| Metal | Ligand/Compound | Formula of Complex/Anion | Coordination Geometry | Key Characterization Techniques | Reference |

|---|---|---|---|---|---|

| Manganese (Mn) | 4-tert-butylpyridine | [MnCl₄]²⁻ | Tetrahedral | Single-Crystal X-ray Diffraction, SEM/EDX | mdpi.com |

| Titanium (Ti) | tBuPCP Pincer Ligand | (tBuPCP)TiCl₃ | Octahedral | Single-Crystal X-ray Diffraction, EPR Spectroscopy | nih.govchemrxiv.orgchemrxiv.org |

| Copper (Cu) | 4-tert-butylpyridine | [CuCl₄]²⁻ | Distorted Tetrahedral/Square Planar | Single-Crystal X-ray Diffraction, TGA-DTA, FT-IR | mdpi.com |

| Copper (Cu) | 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine | [Cu(L)(NCS)₂] | Square Pyramidal | X-ray Crystallography, UV-vis Spectroscopy, DFT | rsc.orgresearchgate.net |

Enhancing Efficiency and Selectivity in Metal-Catalyzed Reactions

The structure of this compound is pivotal to its function as a ligand in metal-catalyzed reactions, such as the widely used palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig amination). organic-chemistry.orgwikipedia.orgchemrxiv.orglibretexts.org The ligand's effectiveness stems from two primary features: its electronic properties and its steric profile.

Electronic Effects: The tert-butyl group is a strong electron-donating group. This inductive effect increases the electron density on the pyridine nitrogen atom, enhancing its ability to coordinate to a metal center. A more electron-rich metal center can facilitate key steps in catalytic cycles, such as the oxidative addition of aryl halides, which is often the rate-determining step in cross-coupling reactions. wikipedia.org

Steric Effects: The significant steric bulk of the tert-butyl group plays a crucial role in promoting selectivity. In reactions like the Buchwald-Hartwig amination, bulky ligands are known to facilitate the final reductive elimination step, which forms the desired C–N bond and regenerates the active catalyst. wikipedia.org This steric hindrance can also create a specific coordination environment around the metal that favors certain substrates or reaction pathways, leading to high regioselectivity or preventing undesired side reactions like β-hydride elimination. For instance, the bulkiness can favor the formation of monoligated palladium(0) species, which are often the most active catalysts in cross-coupling.

While specific performance data for this compound in a standardized reaction is not extensively detailed in publicly available literature, the expected impact on a typical palladium-catalyzed reaction can be illustrated. The use of such a ligand generally leads to high yields under milder conditions compared to less bulky or electron-poor ligands.

| Entry | Aryl Halide | Boronic Acid | Ligand System | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / Ligand A¹ | <10% |

| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / this compound (Hypothetical) | >90% |

¹Ligand A represents a simple, less bulky phosphine or nitrogen ligand. Data is illustrative of the expected increase in efficiency when using a bulky, electron-donating ligand for a challenging substrate like an aryl chloride.

Modulation of Catalytic Activity through Ligand Modification

The catalytic activity of a metal complex can be systematically tuned by modifying the structure of its ligands. For a ligand like this compound, modifications can be introduced at several positions to alter its electronic and steric properties, thereby modulating the performance of the resulting catalyst.

Substitution on the Pyridine Ring: Introducing electron-withdrawing groups (e.g., -CF₃, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) onto the pyridine ring can fine-tune the electron density at the coordinating nitrogen atom. An electron-withdrawing group would decrease the donor strength of the ligand, making the metal center more electrophilic. This could enhance its reactivity towards certain nucleophiles but might hinder the oxidative addition step. Conversely, an additional electron-donating group would further increase the metal center's electron density, potentially accelerating oxidative addition but possibly slowing down reductive elimination.

Modification of the N-Alkyl Group: Replacing the tert-butyl group with other bulky substituents (e.g., adamantyl) or less bulky groups (e.g., isopropyl) would systematically alter the steric environment around the metal. Increasing steric bulk can enhance reductive elimination rates and may improve selectivity for hindered substrates. Reducing the bulk might allow for the coordination of multiple ligands or different substrates, changing the reaction's outcome.

This ability to rationally design and modify the ligand allows chemists to optimize a catalyst for a specific transformation, balancing the electronic and steric factors to achieve maximum efficiency and selectivity.

Spectroscopic and Structural Characterization of Coordination Complexes

To understand how this compound influences a metal center, it is essential to characterize the resulting coordination complexes both in the solid state and in solution. X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy are primary tools for this purpose.

X-ray Crystallography for Determining Coordination Geometries and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a coordination complex in the solid state. For a complex involving this compound, a crystal structure would reveal several key features:

Coordination Geometry: It would confirm the geometry around the metal ion (e.g., square planar, tetrahedral, or octahedral), which is dictated by the metal's identity, oxidation state, and the number of coordinated ligands. libretexts.orgmdpi.com For a Pd(II) complex with two this compound ligands and two anions (like chloride), a trans-square planar geometry is often expected.

Bond Lengths and Angles: The precise measurement of metal-ligand bond lengths (e.g., M-N distance) and the angles between ligands provides direct insight into the steric and electronic interactions. nih.gov For example, significant steric strain from the tert-butyl group might lead to elongated M-N bonds or distorted bond angles compared to complexes with less bulky ligands. nih.gov

Intermolecular Interactions: The crystal packing can reveal non-covalent interactions, such as hydrogen bonding involving the amine proton (if present after coordination) or π-π stacking between pyridine rings of adjacent complex molecules. nih.gov These interactions can influence the material's bulk properties and stability.

| Parameter | Expected Value / Observation | Significance |

|---|---|---|

| Coordination Geometry | Square Planar | Typical for d⁸ metals like Pd(II). libretexts.org |

| Pd-N Bond Length | ~2.0 - 2.1 Å | Indicates the strength of the coordination bond. |

| N-Pd-N Angle | ~180° (trans) or ~90° (cis) | Defines the isomeric form of the complex. |

| Pyridine Ring Orientation | Tilted relative to the coordination plane | Shows steric influence of the tert-butyl group. |

NMR and UV-Vis Spectroscopy in Ligand-Metal Interaction Studies

Spectroscopic techniques are vital for studying the behavior of complexes in solution and for confirming that the ligand-metal interaction persists outside the solid state.

NMR Spectroscopy: ¹H and ¹³C NMR are powerful for probing the ligand environment. Upon coordination to a metal center, the chemical shifts of the ligand's protons and carbons will change. The protons on the pyridine ring are particularly sensitive to coordination, typically shifting downfield due to the donation of electron density to the metal. The large singlet corresponding to the tert-butyl protons would also be affected, providing evidence of complex formation. Changes in these chemical shifts can offer information about the extent of electron donation and the magnetic environment created by the metal. rsc.orgrsc.orgnih.gov

UV-Vis Spectroscopy: The electronic properties of coordination complexes are readily studied using UV-Vis spectroscopy. The spectra of transition metal complexes are often characterized by two types of electronic transitions. Ligand-to-metal charge transfer (LMCT) bands, often appearing in the UV or high-energy visible region, involve the excitation of an electron from a ligand-based orbital to a metal-based orbital. nih.govresearchgate.net The energy of this transition is sensitive to the electron-donating ability of the ligand and the identity of the metal. Additionally, for many transition metals, weaker d-d transitions can be observed in the visible region, and their energy levels are directly influenced by the coordination geometry and the nature of the attached ligands. researchgate.net

Theoretical and Computational Investigations of N Tert Butylpyridin 3 Amine

Quantum Chemical Studies on N-tert-butylpyridin-3-amine

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the fundamental electronic and structural properties of this compound. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.

The electronic nature of this compound is defined by the interplay between the electron-withdrawing pyridine (B92270) ring and the electron-donating amino and tert-butyl groups. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the aromatic π-system. acs.org Conversely, the amino group at the 3-position donates electron density into the ring through resonance, and the tert-butyl group attached to the amine nitrogen acts as a weak inductive electron donor.

Computational methods such as Natural Bond Orbital (NBO) and Mulliken population analysis are used to quantify the partial atomic charges on each atom. researchgate.netuni-muenchen.de In analogous aminopyridine systems, DFT calculations have shown that the pyridine nitrogen atom bears a significant negative charge, making it a primary site for electrophilic attack or coordination. researchgate.netnih.gov The amino nitrogen also carries a negative charge, though its nucleophilicity is modulated by the bulky tert-butyl group. nih.gov The charge distribution indicates that the molecule possesses a significant dipole moment.

Frontier Molecular Orbital (HOMO-LUMO) analysis provides critical insights into the molecule's reactivity and electronic transitions. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For aminopyridines, the HOMO is typically a π-orbital with significant contributions from the amino group and the aromatic ring, while the LUMO is a π*-orbital localized primarily on the pyridine ring. niscpr.res.in The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Table 1: Representative Calculated Electronic Properties for Aminopyridine Systems

| Property | Method | Representative Value | Significance |

| HOMO Energy | DFT/B3LYP | -6.0 to -5.5 eV | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | DFT/B3LYP | -0.5 to 0.0 eV | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | DFT/B3LYP | 5.0 to 6.0 eV | Correlates with chemical stability; a larger gap implies higher stability and lower reactivity. |

| Charge on Pyridine N | NBO Analysis | -0.50 to -0.55 e | Highlights the primary nucleophilic and basic center of the molecule. researchgate.net |

| Charge on Amino N | NBO Analysis | -0.75 to -0.80 e | Shows significant electron density, though sterically hindered. nih.gov |

Note: Values are representative and derived from computational studies on similar aminopyridine derivatives. Actual values for this compound require specific calculation.

Computational chemistry allows for the exploration of potential reaction pathways and the prediction of chemical reactivity. nih.gov For this compound, several reaction types can be modeled, including electrophilic aromatic substitution, reactions at the amino group, and coordination with electrophiles. DFT calculations can determine the transition state structures and activation energies for these pathways, revealing the most energetically favorable routes. osu.edumdpi.com

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. acs.orgnih.gov For this compound, the MEP would show a region of negative potential (red) around the pyridine nitrogen, identifying it as the most likely site for protonation and electrophilic attack. The amino nitrogen also represents a nucleophilic site, although it is sterically shielded by the tert-butyl group.

Computational studies on the reactivity of aminopyridines with halogens have shown the formation of charge-transfer complexes and ionic species, highlighting the nucleophilic character of the pyridine nitrogen. acs.org Similarly, modeling the reaction of pyridyl radicals demonstrates pathways for functionalization. nih.gov The presence of the tert-butyl group would be expected to sterically influence the regioselectivity of such reactions. Quantum mechanical calculations are crucial for determining the precise reaction pathways, energy profiles, and transition states involved in processes like nucleophilic aromatic substitution. researchgate.net

Table 2: Predicted Reactivity Parameters and Favorable Reaction Sites

| Parameter/Reaction | Computational Method | Predicted Outcome | Rationale |

| Protonation Site | MEP Analysis | Pyridine Nitrogen (N1) | Highest negative electrostatic potential. |

| Electrophilic Aromatic Substitution | Transition State Search (DFT) | C2, C4, C6 positions | The amino group is an ortho-, para-director, activating these positions. Steric hindrance from the tert-butyl group may disfavor the C2 position. |

| Alkylation/Acylation | Activation Energy Calculation (DFT) | Primarily at Pyridine Nitrogen | More accessible and nucleophilic than the sterically hindered amino nitrogen. |

| Radical Addition | Spin Density Calculation | Favored at positions ortho and para to the amino group | The amino group influences the spin density distribution in the radical intermediate. nih.gov |

The conformational flexibility of this compound is primarily associated with rotation around the C3-N(amine) and N-C(tert-butyl) single bonds. The bulky tert-butyl group imposes significant steric constraints, which dictate the molecule's preferred three-dimensional structure. lumenlearning.com

Computational conformational analysis involves systematically rotating these bonds and calculating the potential energy at each step to map out the energetic landscape. upenn.edu This process identifies low-energy conformers (local minima) and the energy barriers (transition states) that separate them. It is expected that the most stable conformation will minimize steric repulsion between the tert-butyl group and the hydrogen atoms on the pyridine ring (at the C2 and C4 positions). acs.orgunicamp.br The large size of the tert-butyl group suggests a high rotational barrier, potentially locking the molecule into a preferred conformation at room temperature. researchgate.net

Table 3: Key Conformational Features of this compound

| Dihedral Angle | Description | Expected Low-Energy State | Energetic Penalty for Eclipsed State |

| C2-C3-N-C(tBu) | Rotation around the C-N bond | Staggered conformation to avoid interaction between the tert-butyl group and the C2-H proton. | High (due to severe steric clash) |

| C3-N-C(tBu)-C(Me) | Rotation of the tert-butyl group | Staggered, with methyl groups positioned away from the pyridine ring. | Moderate |

Molecular Modeling and Dynamics Simulations

While quantum chemical studies focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to investigate its behavior in a condensed phase, such as in solution or in complex with other molecules.

Pyridine and its derivatives are excellent ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. researchgate.netwikipedia.org this compound can act as a monodentate ligand, coordinating to a metal center primarily through the lone pair of electrons on the pyridine nitrogen. nih.govjscimedcentral.com The amino nitrogen is generally not involved in coordination due to significant steric hindrance from the adjacent tert-butyl group.

Molecular modeling can be used to build and optimize the geometry of potential metal complexes. nih.gov Computational tools like MCPB.py within the AMBER suite can help parameterize the metal center for classical molecular dynamics simulations. calvin.edu DFT calculations are also employed to determine the electronic structure and bonding nature within the coordination sphere, analyzing factors like M-N bond lengths and the ligand field strength. frontiersin.org Molecular dynamics (MD) simulations can then be performed to study the behavior of these complexes in solution, providing insights into their stability, solvent interactions, and the dynamics of ligand exchange. calvin.eduarxiv.org

The structure and properties of this compound in a condensed phase are governed by intermolecular interactions. The molecule possesses sites for both hydrogen bond donation (the N-H group) and acceptance (the pyridine nitrogen). nih.govnih.gov

Advanced computational techniques are used to analyze these non-covalent interactions in detail:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions, such as hydrogen bonds. nih.govorientjchem.orgwikipedia.orgamercrystalassn.org A bond critical point (BCP) between the amine hydrogen and a neighboring acceptor atom would provide definitive evidence of a hydrogen bond.

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the strength of hydrogen bonds through second-order perturbation theory, which measures the stabilization energy from the delocalization of electrons from a filled lone-pair orbital on the acceptor to the empty σ* anti-bonding orbital of the N-H bond. niscpr.res.inscirp.org

Symmetry-Adapted Perturbation Theory (SAPT): SAPT decomposes the total interaction energy into physically meaningful components: electrostatic, exchange-repulsion, induction, and dispersion. researchgate.net This provides a deep understanding of the nature of the intermolecular forces. For interactions involving pyridine, electrostatics and dispersion are often the dominant attractive forces. researchgate.netnih.gov

Hirshfeld Surface Analysis: This technique visualizes intermolecular contacts in a crystal structure, highlighting the types and relative importance of different interactions (e.g., H···N, H···H, C···H) that contribute to crystal packing. bohrium.com

The bulky tert-butyl group plays a dual role: it limits the ability of other molecules to approach the amino group, thereby weakening potential hydrogen bonds at that site, but it also introduces significant dispersion (van der Waals) interactions due to its large, polarizable electron cloud. lumenlearning.com Computational studies of pyridine dimers have shown that π-π stacking interactions are also important, a phenomenon that would be influenced by the substituents in this compound. researchgate.net

Table 4: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor Site | Acceptor Site | Typical Calculated Energy (kcal/mol) | Notes |

| Hydrogen Bond | Amino N-H | Pyridine N (of another molecule) | -3 to -5 | Forms head-to-tail dimers or chains. Strength can be quantified by NBO and SAPT. researchgate.net |

| π-π Stacking | Pyridine Ring | Pyridine Ring | -2 to -4 | Likely an offset or antiparallel-displaced geometry to minimize repulsion. researchgate.net |

| Dispersion | tert-Butyl Group | All atoms | Variable | Significant contribution to overall cohesion due to the large size of the group. |

| Steric Repulsion | tert-Butyl Group | Neighboring Molecules | N/A (Destabilizing) | Dominates close-range interactions, influencing crystal packing and conformational preferences. lumenlearning.com |

Future Directions and Emerging Research Areas for N Tert Butylpyridin 3 Amine

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign methods for synthesizing N-tert-butylpyridin-3-amine and its derivatives. vcu.edu While traditional methods like palladium-catalyzed amination are effective, the focus is shifting towards "green" chemistry principles to minimize waste and avoid harsh reaction conditions. nih.gov

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials combine in a single step to form a complex product, are highly efficient and atom-economical. researchgate.net Future work could explore one-pot MCRs to construct the substituted pyridine (B92270) ring of this compound from simple, readily available precursors. bcrcp.ac.in

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, aligning with the goals of sustainable chemistry. nih.gov Applying microwave irradiation to the synthesis of this compound could offer a significant improvement over conventional heating methods.

Catalyst Innovation: Research into inexpensive and abundant metal catalysts (e.g., iron-catalyzed annulation) or even metal-free catalytic systems presents a sustainable alternative to precious metal catalysts like palladium. researchgate.net

Flow Chemistry: Continuous flow processes offer advantages in safety, scalability, and product consistency. Adapting the synthesis of pyridines to flow reactors could lead to significant reductions in production costs and improved yields, as has been demonstrated for other pyridine compounds. vcu.edu

| Synthetic Strategy | Key Advantages | Potential Application for this compound Synthesis |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. researchgate.net | One-pot synthesis from simple aldehydes, amines, and other building blocks. |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, energy efficiency. nih.gov | Acceleration of coupling reactions between a pyridine precursor and tert-butylamine (B42293). |

| Sustainable Catalysis | Lower cost, reduced toxicity, use of earth-abundant metals (e.g., Iron). researchgate.net | Replacing palladium catalysts in amination reactions. |

| Flow Chemistry | Improved safety, scalability, and yield; reduced production costs. vcu.edu | Continuous, large-scale production. |

Exploration of Expanded Catalytic Applications

The distinct electronic and steric properties of this compound make it a promising candidate as a ligand in organometallic chemistry and catalysis. The electron-donating nature of the tert-butyl group increases the electron density on the pyridine nitrogen, enhancing its ability to coordinate with metal centers. Simultaneously, the steric bulk of this group can influence the selectivity of catalytic reactions.

Future research in this area could focus on:

Asymmetric Catalysis: The chiral environment that could be created around a metal center by a modified this compound ligand could be exploited for enantioselective transformations.

Cross-Coupling Reactions: Pyridine-based ligands are already used in important reactions like Suzuki-Miyaura and Heck cross-couplings. acs.org Investigating this compound as a ligand in these reactions could reveal benefits in terms of catalytic efficiency or product selectivity, potentially favoring mono-substitution due to steric hindrance.

Photocatalysis: Pyridine derivatives are being explored in visible-light photocatalysis. The electronic properties of this compound could be tuned for applications in light-driven organic transformations. researchgate.net

Integration with High-Throughput and Automated Synthesis Methodologies

The demand for large libraries of compounds for drug discovery and materials science has driven the development of high-throughput and automated synthesis platforms. researchgate.net this compound is well-suited to be a building block in these systems for the rapid generation of diverse molecular libraries.

Future efforts will likely involve:

Library Generation: Using automated systems to combine this compound with a wide array of reactants to create a large library of derivatives. This approach allows for the rapid exploration of structure-activity relationships.

Flow Chemistry Integration: Combining the benefits of continuous flow synthesis with automation can streamline the production of compound libraries, offering precise control over reaction conditions and minimizing manual intervention. vcu.edu

Methodology Development: The development of robust and versatile synthetic reactions, such as the multicomponent reactions mentioned earlier, is crucial for successful integration into automated workflows. rug.nl These reactions need to be reliable and tolerant of a wide range of functional groups.

Deeper Mechanistic Understanding through Advanced Spectroscopic Techniques

A fundamental understanding of reaction mechanisms is critical for optimizing existing synthetic routes and designing new transformations. Advanced spectroscopic techniques, often paired with computational chemistry, are powerful tools for elucidating the intricate details of chemical reactions involving this compound.

Emerging research will leverage:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques like COSY and HSQC can help resolve complex structural issues, such as those arising from rotational isomers, which can be a factor in sterically hindered molecules.

In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy can monitor reactions in real-time, providing valuable data on reaction kinetics and the formation of transient intermediates. azooptics.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the identity of products and intermediates with high accuracy.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize experimental observations, providing a comprehensive picture of the reaction mechanism. researchgate.netmdpi.com This synergy between experimental spectroscopy and theoretical calculations will be crucial for understanding the subtle electronic and steric effects of the tert-butyl group on reactivity.

| Technique | Information Gained | Relevance to this compound Research |

|---|---|---|

| 2D NMR (COSY, HSQC) | Detailed structural connectivity, resolution of complex spectra. | Confirming the structure of new derivatives and studying conformational dynamics. |

| In-situ FT-IR/Raman | Real-time monitoring of functional group changes, reaction kinetics. azooptics.com | Identifying reactive intermediates and understanding reaction pathways. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination for molecular formula validation. | Unambiguous identification of products and intermediates. |

| Density Functional Theory (DFT) | Calculation of reaction energies, transition states, and electronic properties. researchgate.netmdpi.com | Predicting reactivity and explaining the mechanistic role of the compound's structure. |

Expanded Scope in Supramolecular Chemistry and Functional Materials Research

The pyridine ring is a valuable component in the design of functional materials and supramolecular assemblies due to the ability of its nitrogen atom to participate in hydrogen bonding and metal coordination. nih.govnih.gov this compound, with its multiple potential interaction sites (the pyridine nitrogen and the amine group), is a promising building block for this field.

Future research directions include:

Supramolecular Assemblies: Designing and synthesizing macrocycles or polymers incorporating the this compound unit. These structures could be designed for specific functions, such as molecular recognition and anion binding, where the amine and pyridine moieties can act as hydrogen bond donors and acceptors.

Functional Materials: Exploring the use of this compound derivatives in the development of novel organic electronic materials. For instance, tertiary amines can act as n-type dopants in organic semiconductors. The specific electronic properties of this compound could be harnessed for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Sensors: Incorporating the this compound scaffold into molecules designed as chemical sensors. The binding of an analyte to the pyridine or amine group could trigger a detectable change in a spectroscopic signal, such as fluorescence. lookchem.com

Q & A

Q. What are the most reliable synthetic routes for N-tert-butylpyridin-3-amine, and how do reaction conditions influence yield?